Relative Bioavailability: Tartrate-Modified Ferrihydrite Achieves ~80% of Ferrous Sulfate Absorption in Human Subjects
Tartrate-modified ferrihydrite nanoparticles (IHAT) demonstrated approximately 80% relative bioavailability compared to ferrous sulfate (FeSO₄) in iron-deficient female human subjects, assessed via erythrocyte incorporation of stable iron isotopes [1]. In a separate rodent anemia model, IHAT was equivalent to FeSO₄ in repleting hemoglobin levels [1]. This establishes that while ferrous sulfate remains the 100% reference standard, the ferric tartrate-based nanoparticulate formulation achieves a high fraction of that absorption without the associated redox-mediated gut toxicity profile.
| Evidence Dimension | Relative iron bioavailability (erythrocyte incorporation) |
|---|---|
| Target Compound Data | ~80% relative absorption |
| Comparator Or Baseline | Ferrous sulfate (FeSO₄) = 100% reference |
| Quantified Difference | 20% lower relative bioavailability |
| Conditions | Iron-deficient female human subjects; stable iron isotope erythrocyte incorporation assay |
Why This Matters
This quantifies the bioavailability trade-off against ferrous sulfate, enabling procurement decisions for applications where lower gut toxicity at ~80% relative absorption is preferable to 100% absorption with higher redox-mediated side effects.
- [1] Pereira DIA, Bruggraber SFA, Faria N, Poots LK, Tagmount MA, Aslam MF, Frazer DM, Vulpe CD, Anderson GJ, Powell JJ. A cheap, safe and bioavailable novel iron supplement based on destabilised ferrihydrite nanoparticles: A review of findings. Nutrire. 2014. View Source
